3,2'-Dihydroxyflavone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3,2’-Dihydroxyflavone has been studied in the context of stem cell research. For instance, it has been used in the culture of Wharton’s Jelly-derived Mesenchymal Stem Cells (WJ-MSCs) at concentrations ranging from 1 to 8 μM .Molecular Structure Analysis

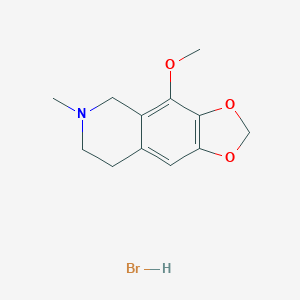

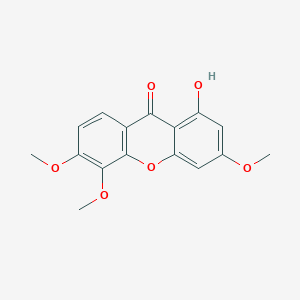

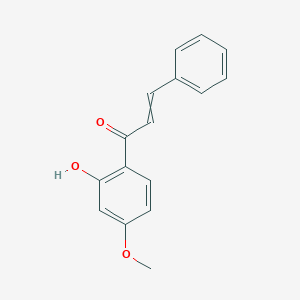

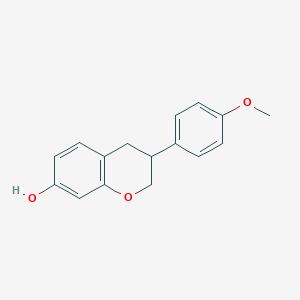

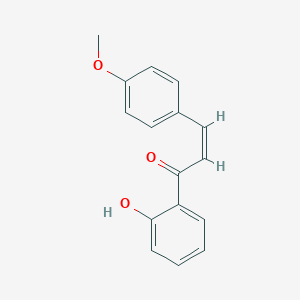

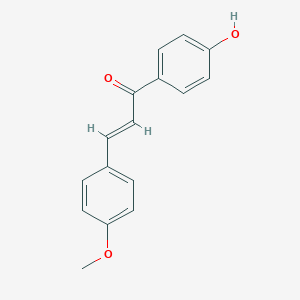

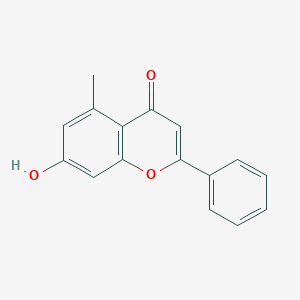

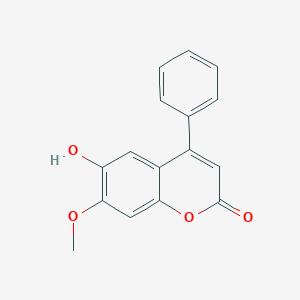

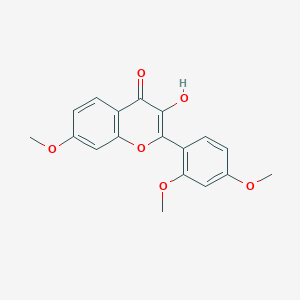

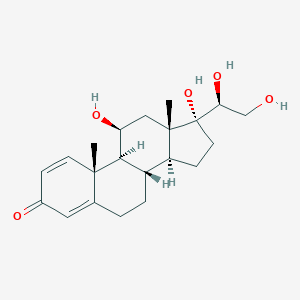

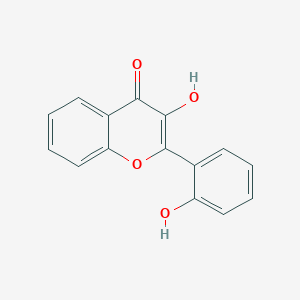

The molecular structure of 3,2’-Dihydroxyflavone consists of a flavonoid backbone with hydroxyl groups attached at the 3 and 2’ positions . The structure is close to that of 3-hydroxyflavone .Chemical Reactions Analysis

While specific chemical reactions involving 3,2’-Dihydroxyflavone are not detailed in the search results, it has been used in stem cell cultures, suggesting it may interact with biological molecules in this context .Physical And Chemical Properties Analysis

3,2’-Dihydroxyflavone has a density of 1.4±0.1 g/cm3, a boiling point of 465.5±45.0 °C at 760 mmHg, and a flash point of 181.3±22.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen

Wound Healing and Skin Regeneration

3,2’-Dihydroxyflavone (3,2’-DHF) has been shown to enhance the proliferation rate and stemness of human induced pluripotent stem cells (iPSCs), which are crucial for wound healing and skin regeneration. Studies indicate that 3,2’-DHF-treated mesenchymal stem cells (MSCs) exhibit increased AKT and ERK signals at the protein level compared to naïve MSCs .

Stem Cell Research

In stem cell research, 3,2’-DHF significantly increases cell proliferation and expression of naïve stemness markers while decreasing dissociation-induced apoptosis of hiPSCs . This suggests that 3,2’-DHF can improve the survival and maintenance of stem cells, which is vital for various therapeutic applications.

Safety and Hazards

Wirkmechanismus

Target of Action

3,2’-Dihydroxyflavone (3,2’-DHF) primarily targets mesenchymal stem cells (MSCs) . It enhances the self-renewal and differentiation potential of these cells . The compound also significantly increases the proliferation rate and expression of naïve stemness markers .

Mode of Action

3,2’-DHF interacts with its targets, leading to an increase in cell proliferation and expression of naïve stemness markers . It also decreases the dissociation-induced apoptosis of human induced pluripotent stem cells (hiPSCs) . The compound upregulates intracellular glutathione (GSH), leading to an increase in the percentage of GSH-high cells .

Biochemical Pathways

The compound affects the mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway . The wound-healing capacity of extracellular vesicles (EVs) produced by MSCs treated with 3,2’-DHF is mediated by the upregulation of this signaling pathway . The protein level of p-ERK under inhibition of MEK signals is maintained in 3,2’-DHF-treated fibroblasts .

Pharmacokinetics

It is known that the compound significantly increases cell proliferation and expression of naïve stemness markers . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 3,2’-DHF’s action include enhanced self-renewal and differentiation potential of MSCs , increased cell proliferation and expression of naïve stemness markers , and decreased dissociation-induced apoptosis of hiPSCs . The compound also upregulates intracellular GSH, leading to an increase in the percentage of GSH-high cells .

Eigenschaften

IUPAC Name |

3-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-7-3-1-5-9(11)15-14(18)13(17)10-6-2-4-8-12(10)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECGDSZOFMYGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332408 | |

| Record name | 3,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,2'-Dihydroxyflavone | |

CAS RN |

6068-76-4 | |

| Record name | 2′,3-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of 3,2'-Dihydroxyflavone?

A1: Research suggests that 3,2'-Dihydroxyflavone (3,2'-DHF) holds promise for various therapeutic applications. Studies have demonstrated its ability to enhance the proliferation and pluripotency of human pluripotent stem cells (hiPSCs), making it potentially valuable for stem cell research and therapy. [, ] Notably, 3,2'-DHF treatment has been linked to increased expression of pluripotency markers like OCT4, SOX2, and NANOG, along with the activation of self-renewal-related kinases such as STAT3 and AKT. [] Furthermore, 3,2'-DHF has shown potential in improving wound healing and skin regeneration, particularly when incorporated into mesenchymal stem cell-derived extracellular vesicles (MSC-EVs). []

Q2: How does the structure of 3,2'-Dihydroxyflavone influence its biological activity?

A2: The specific arrangement of hydroxyl groups on the flavone backbone contributes significantly to 3,2'-DHF's biological activities. While the exact mechanisms are still being explored, research suggests that the presence and position of these hydroxyl groups are crucial for its interaction with specific cellular targets. [] For example, the antimicrobial activity of 3,2'-DHF is attributed to these hydroxyl groups, particularly against the yeast Saccharomyces cerevisiae. [] This highlights the importance of understanding structure-activity relationships for developing more potent and targeted therapies based on 3,2'-DHF.

Q3: What are the known effects of 3,2'-Dihydroxyflavone on stem cell differentiation?

A3: 3,2'-DHF has demonstrated a positive influence on the differentiation of stem cells into specific lineages. Studies show that 3,2'-DHF treatment can enhance the differentiation of hiPSCs into hematopoietic progenitor cells (HPCs) and natural killer (NK) cells, indicating its potential in regenerative medicine and immunotherapy. [] Additionally, research suggests that 3,2'-DHF-treated iPSCs exhibit improved differentiation into mature neurons, suggesting potential applications in neurodegenerative disease models and therapies. [] These findings highlight the potential of 3,2'-DHF to direct stem cell fate and contribute to the development of cell-based therapies.

Q4: Has 3,2'-Dihydroxyflavone been isolated from natural sources, and if so, which ones?

A4: Yes, 3,2'-Dihydroxyflavone is a naturally occurring flavone. It has been successfully isolated from Marsdenia tinctoria, a plant native to Borneo, Malaysia. [] This discovery highlights the rich diversity of bioactive compounds found in nature and underscores the importance of exploring natural sources for potential therapeutic agents.

Q5: Are there any known mechanisms of resistance or cross-resistance to 3,2'-Dihydroxyflavone?

A5: Currently, specific mechanisms of resistance or cross-resistance to 3,2'-Dihydroxyflavone have not been fully elucidated in the available literature. Further research is needed to determine if prolonged exposure to 3,2'-DHF could potentially lead to the development of resistance, particularly in the context of its antimicrobial properties. [] Understanding potential resistance mechanisms is crucial for developing strategies to mitigate this risk and ensure the long-term efficacy of 3,2'-DHF-based therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.